molecular formula C9H8N2O B15223638 Cinnolin-6-ylmethanol

Cinnolin-6-ylmethanol

Cat. No.: B15223638
M. Wt: 160.17 g/mol
InChI Key: JQCMRIBLFVIQME-UHFFFAOYSA-N
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Description

Cinnolin-6-ylmethanol is a compound that belongs to the cinnoline family, which is a class of bicyclic heterocycles containing two nitrogen atoms in a six-membered ring. Cinnoline derivatives are known for their diverse pharmacological activities and are used in various scientific research fields, including medicinal chemistry, due to their potential therapeutic properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cinnolin-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create new derivatives for research purposes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium nitrite, and mercuric oxide . Reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield cinnoline-6-carboxylic acid derivatives, while substitution reactions can produce various substituted cinnoline compounds .

Mechanism of Action

The mechanism of action of cinnolin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, cinnoline derivatives bearing sulphonamide moieties have been shown to exhibit antimicrobial and antifungal activities by interacting with microbial cell membranes and enzymes . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Cinnolin-6-ylmethanol can be compared with other similar compounds, such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities but differ in their pharmacological properties and applications . For example, quinoline derivatives are well-known for their antimalarial activity, while cinnoline derivatives are more diverse in their pharmacological activities .

List of Similar Compounds:
  • Quinoline
  • Isoquinoline
  • Phthalazine
  • Quinoxaline
  • Quinazoline

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable compound for further study and development.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

cinnolin-6-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-5,12H,6H2

InChI Key

JQCMRIBLFVIQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1CO

Origin of Product

United States

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